molecular formula C9H5NO4S B1316772 7-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 90407-22-0

7-Nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1316772
CAS No.: 90407-22-0
M. Wt: 223.21 g/mol
InChI Key: DFUCCKMJARLWKG-UHFFFAOYSA-N
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Description

7-Nitrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core with a nitro group at the 7-position and a carboxylic acid group at the 2-position.

Scientific Research Applications

7-Nitrobenzo[b]thiophene-2-carboxylic acid finds applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in designing kinase inhibitors and other therapeutic agents.

    Industry: Utilized in material science for the development of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzo[b]thiophene-2-carboxylic acid typically involves the nitration of benzo[b]thiophene derivatives. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature, followed by hydrolysis with potassium hydroxide to yield the desired carboxylic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups at specific positions.

    Halogenation: Addition of halogen atoms.

    Amination: Introduction of amino groups.

Common Reagents and Conditions:

    Nitration: Fuming nitric acid and acetic acid mixtures at elevated temperatures (60-70°C) are commonly used.

    Halogenation: Halogenating agents such as bromine or chlorine in the presence of catalysts.

    Amination: Aminating agents like ammonia or amines under suitable conditions.

Major Products: The major products formed from these reactions include various nitro, halo, and amino derivatives of benzo[b]thiophene, which can be further utilized in synthetic applications .

Comparison with Similar Compounds

    Benzo[b]thiophene-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-Nitrobenzo[b]thiophene-2-carboxylic acid: Similar structure but with the nitro group at the 3-position, leading to distinct properties and applications.

Uniqueness: 7-Nitrobenzo[b]thiophene-2-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct electronic and steric properties. These features make it a valuable compound for targeted synthesis and specialized applications in various scientific fields .

Properties

IUPAC Name

7-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUCCKMJARLWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523686
Record name 7-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90407-22-0
Record name 7-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (1.0 g) in THF/MeOH (40 mL/40 mL) was added 8.4 mL (2.0 eq) of 1N NaOH. The reaction was stirred at room temperature for 2 h. The solvent was removed in vacuo. The residue was diluted with H2O/EtOAc, acidified with 3N HCl and extracted with EtOAc. The organics were dried over MgSO4, filtered and concentrated to give 7-nitro-benzo[b]thiophene-2-carboxylic acid as a light yellow solid (928 mg, 98% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step Two

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